

# Solubility of myristyl sulfate in aqueous and organic solvents

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## Compound of Interest

Compound Name: *Myristyl sulfate*

Cat. No.: *B1219437*

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An In-depth Technical Guide to the Solubility of **Myristyl Sulfate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Myristyl sulfate**, and more commonly its salt, sodium **myristyl sulfate** (also known as sodium tetradecyl sulfate), is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug development.<sup>[1]</sup> As a surface-active agent, its behavior in different solvents is governed not just by simple dissolution but by complex physicochemical phenomena, most notably the formation of micelles in aqueous solutions. This guide provides a comprehensive overview of the solubility of **myristyl sulfate**, its critical micelle concentration (CMC), and its role in enhancing the solubilization of poorly soluble compounds. It is designed to be a practical resource for researchers, offering both collated data and detailed experimental protocols.

## Physicochemical Properties

Understanding the fundamental properties of sodium **myristyl sulfate** is crucial for its application.

Table 1: Physicochemical Properties of Sodium **Myristyl Sulfate**

Property	Value	Reference
Synonyms	Sodium Tetradecyl Sulfate, STS	[1][2]
CAS Number	1191-50-0	[3]
Molecular Formula	C <sub>14</sub> H <sub>29</sub> NaO <sub>4</sub> S	[1][4]
Molecular Weight	316.43 g/mol	[4]
Appearance	White to off-white solid powder, waxy solid	[1][5]
IUPAC Name	sodium;tetradecyl sulfate	[3]

## Aqueous Solubility and Micellization

The "solubility" of a surfactant like **myristyl sulfate** in water is more accurately described by its tendency to form micelles. Surfactant molecules exist as monomers at low concentrations. As the concentration increases, the molecules begin to aggregate at the surface, reducing the surface tension. At a specific concentration, the surface becomes saturated, and the surfactant monomers in the bulk solution self-assemble into spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC). Above the CMC, any additional surfactant added to the system primarily goes into forming more micelles.

The CMC is a critical parameter as it marks the point where the solution's properties, such as conductivity, surface tension, and solubilizing capacity, change dramatically.

Table 2: Aqueous Solubility and Critical Micelle Concentration (CMC) of Sodium **Myristyl Sulfate**

Parameter	Solvent	Temperature (°C)	Value	Reference
Solubility (Estimated)	Water	25	51.17 mg/L	[6]
Solubility (Myristyl Sulfate)	Water	Not Specified	0.00262 g/L (2.62 mg/L)	
Critical Micelle Concentration (CMC)	Water	25	$2.1 \times 10^{-3}$ mol/L (approx. 665 mg/L)	

Note: The apparent solubility of surfactants in water increases significantly above the CMC due to the formation of micelles, which can encapsulate hydrophobic substances.

## Solubility in Organic Solvents

The solubility of sodium **myristyl sulfate** in organic solvents is dependent on the polarity of the solvent. As an amphiphilic molecule with a polar sulfate head and a long nonpolar hydrocarbon tail, its solubility varies across different organic media.

Table 3: Solubility of Sodium **Myristyl Sulfate** in Various Organic Solvents

Solvent	Formula	Solubility	Reference
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	16 mg/mL	[2]
Dimethyl Sulfoxide (DMSO)	(CH <sub>3</sub> ) <sub>2</sub> SO	63 mg/mL	[2]
Alcohol (General)	R-OH	Soluble	[5]
Ether (General)	R-O-R'	Soluble	[5]

## Experimental Protocols

### Determination of Critical Micelle Concentration (CMC) by Conductivity

This method is suitable for ionic surfactants like sodium **myristyl sulfate**. It relies on the principle that the molar conductivity of the solution changes as micelles are formed. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly added surfactant forms micelles, which are larger and less mobile charge carriers than individual monomers. The intersection of the two linear portions of the conductivity vs. concentration plot indicates the CMC.

#### Materials and Equipment:

- Conductivity meter and probe
- Magnetic stirrer and stir bar
- Thermostatted water bath (to maintain constant temperature, e.g., 25°C)
- High-purity deionized water
- Sodium **Myristyl Sulfate** (high purity)
- Volumetric flasks, pipettes, and a burette
- Beaker

#### Protocol:

- **Prepare a Stock Solution:** Accurately weigh a sufficient amount of sodium **myristyl sulfate** to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 0.02 M or ~6.3 g/L). Dissolve it in a known volume of deionized water in a volumetric flask.
- **Setup:** Place a known, precise volume of deionized water (e.g., 100 mL) into a jacketed beaker connected to the thermostatted water bath to maintain a constant temperature. Place a small magnetic stir bar in the beaker and allow the water to equilibrate to the desired temperature.
- **Initial Measurement:** Immerse the conductivity probe into the water. Ensure the probe is clean and calibrated according to the manufacturer's instructions. Record the initial

conductivity of the pure water.

- Titration: Fill a burette with the prepared stock solution of sodium **myristyl sulfate**.
- Add small, precise increments (e.g., 0.1 mL or 0.2 mL) of the stock solution to the water in the beaker.
- Equilibration and Measurement: After each addition, allow the solution to stir gently for a few minutes to ensure homogeneity and thermal equilibrium. Record the stable conductivity reading.
- Continue Titration: Continue adding increments of the stock solution and recording the conductivity. It is advisable to use smaller increments near the expected CMC to obtain a more accurate inflection point. Continue well past the expected CMC.
- Data Analysis:
  - For each data point, calculate the molar concentration of the surfactant in the beaker. Remember to account for the increasing volume.
  - Plot the measured conductivity (in S/m or  $\mu\text{S}/\text{cm}$ ) on the y-axis against the calculated molar concentration on the x-axis.
  - The resulting graph should show two distinct linear regions with different slopes.
  - Perform a linear regression on the data points in the region below the inflection point and another on the data points above it.
  - The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

## Determination of Solubility in Organic Solvents

A common method to determine the solubility of a compound in a specific solvent is the isothermal shake-flask method.

Materials and Equipment:

- Analytical balance
- Vials or flasks with airtight seals
- Shaker or agitator in a temperature-controlled environment (e.g., incubator shaker)
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
- Volumetric glassware
- Solvent of interest (e.g., ethanol)
- Sodium **Myristyl Sulfate**

Protocol:

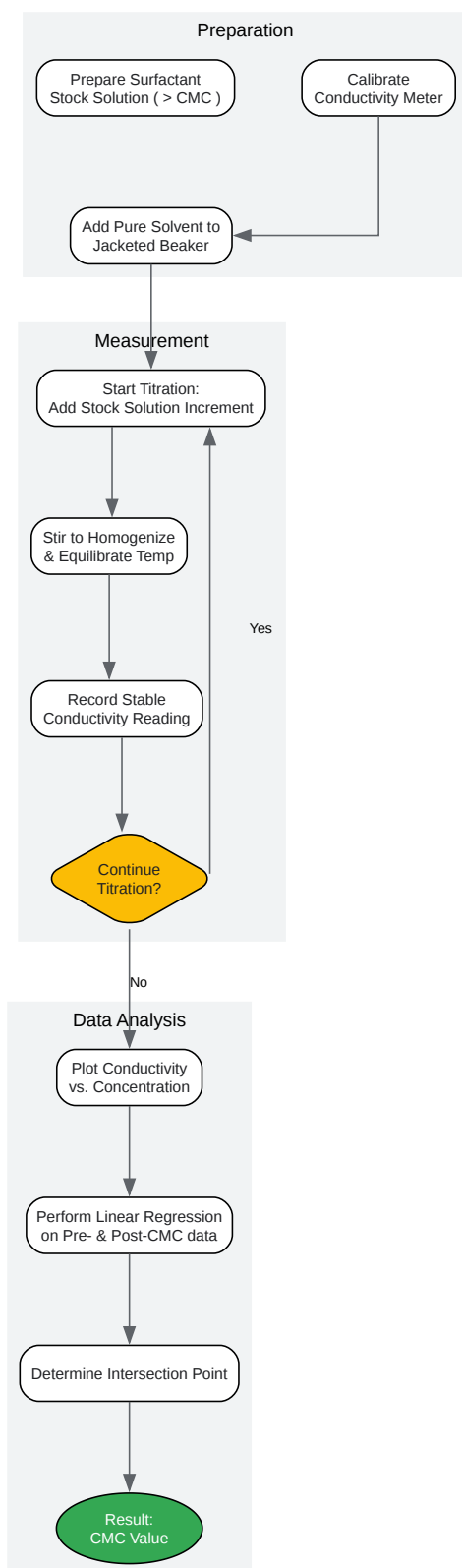
- **Sample Preparation:** Add an excess amount of sodium **myristyl sulfate** to a series of vials. The amount should be more than what is expected to dissolve.
- **Solvent Addition:** Add a precise volume of the chosen organic solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in a shaker set at a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For better separation, centrifuge the vials at a high speed.
- **Sample Extraction:** Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solid.
- **Dilution:** Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of sodium **myristyl sulfate**.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of sodium **myristyl sulfate** in that solvent at the specified temperature. Report the solubility in units such as g/100 mL or mg/mL.

## Visualizations: Workflows and Mechanisms

### Experimental Workflow for CMC Determination

The following diagram illustrates the key steps in determining the Critical Micelle Concentration using the conductivity method described in Section 5.1.



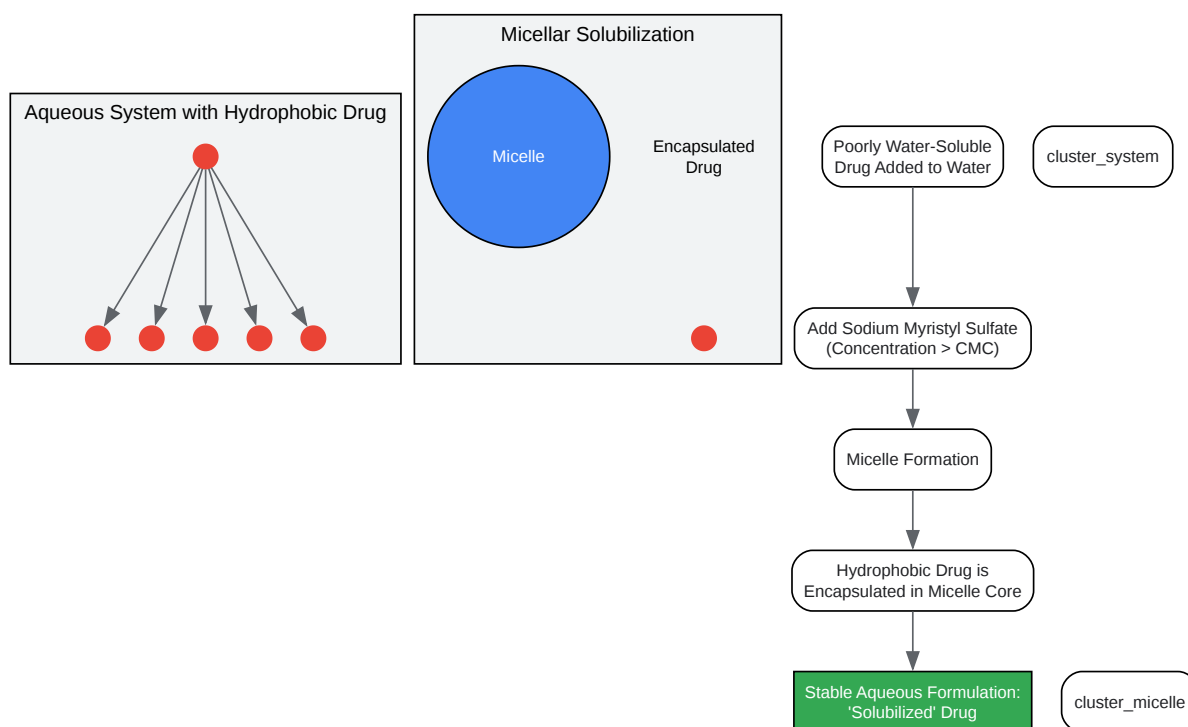
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Workflow for CMC determination by conductivity.



## Mechanism: Micellar Solubilization for Drug Delivery

Surfactants like sodium **myristyl sulfate** are crucial in pharmaceutical formulations for their ability to solubilize hydrophobic (poorly water-soluble) drugs. Above the CMC, the micelles formed have a hydrophobic core and a hydrophilic shell. This structure allows them to act as nanocarriers, encapsulating the hydrophobic drug molecules within their core and enabling their dispersion in an aqueous medium.



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